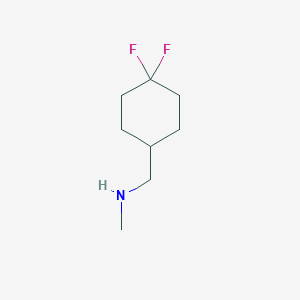

1-(4,4-二氟环己基)-N-甲基甲胺

描述

“1-(4,4-difluorocyclohexyl)ethanone” is a versatile organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pleasant odor and low toxicity . Its chemical structure is composed of a cyclohexane ring with two fluorine atoms and an ethanone group.

Synthesis Analysis

The synthesis of similar compounds, such as “4,4-Difluorocyclohexanemethanol”, involves various chemicals like Triethylamine, N,N-Diisopropylethylamine, Diisopropyl azodicarboxylate, p-Toluenesulfonyl chloride, and Methanesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of “4,4-Difluorocyclohexanemethanol” consists of a cyclohexane ring with two fluorine atoms . The empirical formula is C7H12F2O .

Physical and Chemical Properties Analysis

“1-(4,4-difluorocyclohexyl)ethanone” is a liquid at room temperature . The molecular weight is 162.18 g/mol .

科学研究应用

合成化学与方法学

- 芳香伯胺直接 N-单甲基化:一项研究展示了一种利用甲醇对芳香伯胺进行直接 N-单甲基化的有效方法,由于其催化剂用量低和底物范围广,突出了合成化学中的一种可持续方法 (Li 等人,2012 年).

分析表征

- 芳基环己胺的分析概况:对 N-烷基-芳基环己胺的合成和分析表征的研究旨在识别滥用物质。这项工作对于法医和立法挑战至关重要,为识别新的精神活性物质提供了数据 (Wallach 等人,2016 年).

作用机制

Target of Action

The primary target of the compound “1-(4,4-difluorocyclohexyl)-N-methylmethanamine” is the poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a nuclear protein that plays a crucial role in the signaling and repair of DNA . It is a prominent target in oncology, as evidenced by the number of candidates in clinical testing that target both PARP-1 and its closest isoform, PARP-2 .

Mode of Action

The compound interacts with its target, PARP-1, by inhibiting its function . This inhibition disrupts the normal functioning of PARP-1, which is essential for DNA repair . The compound’s interaction with PARP-1 has been confirmed through high-resolution crystal structures .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway . When PARP-1 is inhibited, the DNA repair process is disrupted, which can lead to DNA damage and cell death . This is particularly relevant in cancer cells, which often have defects in DNA repair mechanisms .

Pharmacokinetics

The compound “1-(4,4-difluorocyclohexyl)-N-methylmethanamine” has been described as a potent, orally available, and highly selective PARP-1 inhibitor . It has excellent absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to its high bioavailability .

Result of Action

The inhibition of PARP-1 by the compound leads to the disruption of DNA repair, which can result in DNA damage and cell death . This is particularly effective in cancer cells, which often have defects in DNA repair mechanisms . Therefore, the compound’s action can lead to the death of cancer cells, making it a potential therapeutic agent for cancer treatment .

安全和危害

未来方向

生化分析

Biochemical Properties

1-(4,4-Difluorocyclohexyl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cellular stress responses . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular processes such as DNA repair and apoptosis.

Cellular Effects

The effects of 1-(4,4-Difluorocyclohexyl)-N-methylmethanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PARP can lead to the accumulation of DNA damage, triggering cell death pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, 1-(4,4-Difluorocyclohexyl)-N-methylmethanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to PARP inhibits the enzyme’s activity, leading to reduced DNA repair and increased cell death . This compound may also modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses to stress and damage.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4,4-Difluorocyclohexyl)-N-methylmethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained inhibition of DNA repair mechanisms, leading to chronic cellular stress and potential cell death.

Dosage Effects in Animal Models

The effects of 1-(4,4-Difluorocyclohexyl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by selectively inhibiting target enzymes like PARP without causing significant toxicity . At higher doses, it can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

1-(4,4-Difluorocyclohexyl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 1-(4,4-Difluorocyclohexyl)-N-methylmethanamine within cells and tissues are critical for its efficacy. It is transported by specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can affect its activity and function, influencing its therapeutic potential.

Subcellular Localization

1-(4,4-Difluorocyclohexyl)-N-methylmethanamine exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

属性

IUPAC Name |

1-(4,4-difluorocyclohexyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N/c1-11-6-7-2-4-8(9,10)5-3-7/h7,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAVXGJPNRUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

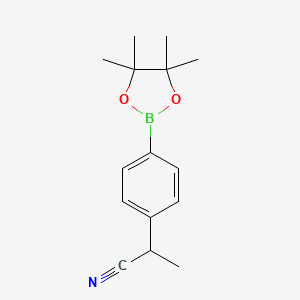

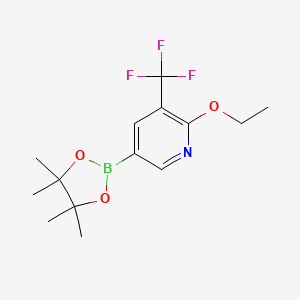

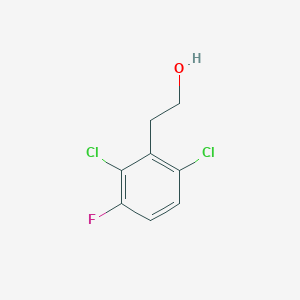

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine](/img/structure/B1530564.png)

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B1530569.png)

![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)